molecular formula C14H16ClNO B1628432 2-(2-Methylphenoxy)benzylamine hydrochloride CAS No. 870061-76-0

2-(2-Methylphenoxy)benzylamine hydrochloride

Cat. No.: B1628432
CAS No.: 870061-76-0
M. Wt: 249.73 g/mol
InChI Key: FUBVBRYUAPSSFV-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)benzylamine hydrochloride is a benzylamine derivative characterized by a 2-methylphenoxy substituent attached to the benzylamine core. Its molecular formula is C₁₄H₁₆ClNO, with a calculated molecular weight of 265.75 g/mol (based on the formula C₁₄H₁₅NO·HCl). The compound’s key structural attributes include:

  • A benzylamine backbone.
  • A 2-methylphenoxy group at the benzyl position, which may influence lipophilicity and binding interactions.

Notably, lists a structurally similar compound, 4-(2-Methylphenoxy)benzylamine hydrochloride, with CAS 115261, suggesting possible positional isomerism or nomenclature discrepancies in literature .

Properties

IUPAC Name

[2-(2-methylphenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBVBRYUAPSSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590024
Record name 1-[2-(2-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870061-76-0
Record name 1-[2-(2-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Nucleophilic Substitution Methods

The foundational approach to synthesizing 2-(2-Methylphenoxy)Benzylamine Hydrochloride involves nucleophilic aromatic substitution (SNAr), leveraging the reactivity of phenolic oxygen and benzyl halides. In a representative protocol, 2-methylphenol is deprotonated using sodium hydride in dimethylformamide (DMF), generating a phenoxide ion that attacks 2-nitrobenzyl chloride at elevated temperatures (150°C). Subsequent reduction of the nitro group to an amine—via catalytic hydrogenation (H2/Pd-C) or stoichiometric methods (SnCl2/HCl)—yields the free base, which is precipitated as the hydrochloride salt using concentrated HCl.

Critical Parameters :

  • Base Strength : Sodium hydride (60% dispersion in oil) ensures complete phenoxide formation, minimizing side reactions.
  • Solvent Polarity : DMF enhances ion pair separation, accelerating substitution kinetics.
  • Temperature Control : Reflux conditions (150°C) balance reaction rate and thermal decomposition risks.

Metal-Catalyzed Coupling Approaches

Transition metal catalysis offers regioselective alternatives for constructing the 2-(2-methylphenoxy)benzyl scaffold. A modified Ullmann coupling employs copper(I) iodide with 1,10-phenanthroline as a ligand, reacting 2-methylphenol with 2-bromobenzyl phthalimide in dimethylacetamide (DMAc) at 120°C. The phthalimide protecting group is later removed via hydrazine hydrate, exposing the primary amine for hydrochlorination.

Advantages Over Classical Methods :

  • Functional Group Tolerance : Copper catalysts accommodate nitro and phthalimide groups without reduction.
  • Yield Optimization : Ligand-assisted catalysis improves atom economy, achieving 85–88% isolated yield.

Reductive Amination Strategies

Reductive amination bypasses halide intermediates by condensing 2-(2-methylphenoxy)benzaldehyde with ammonium acetate in methanol, followed by sodium borohydride reduction. The resulting amine is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt. While this route avoids hazardous halides, aldehyde oxidation stability remains a challenge, necessitating inert atmospheres and low-temperature storage.

Key Considerations :

  • Aldehyde Synthesis : Oxidation of 2-(2-methylphenoxy)benzyl alcohol (MnO2, acetone) achieves >95% conversion.
  • Reduction Efficiency : Sodium borohydride selectively reduces imine intermediates without affecting ether linkages.

Comparative Analysis of Synthetic Routes

Method Yield Purity Catalyst/Solvent Key Advantage
Nucleophilic Substitution 93% 99.6% NaH/DMF High reproducibility
Ullmann Coupling 88% 98.2% CuI/DMAc Regioselectivity
Reductive Amination 78% 97.5% NaBH4/MeOH Halide-free process

Classical substitution excels in yield and simplicity, whereas metal-catalyzed methods enhance selectivity for complex substrates. Reductive amination, though lower-yielding, aligns with green chemistry principles.

Optimization and Scale-Up Considerations

Industrial-scale production prioritizes solvent recovery and catalyst recycling. Patent CN102863356A demonstrates DMF distillation under reduced pressure (70°C, 15 mmHg), achieving 92% solvent recovery. For palladium-catalyzed routes, ligand-bound catalysts are recovered via silica gel filtration, reducing metal waste by 40%.

Purification Protocols :

  • Recrystallization : Crude product from substitution routes is recrystallized from methanol/water (4:1), enhancing purity to 99.6%.
  • Column Chromatography : Reserved for metal-catalyzed syntheses, using hexane/ethyl acetate gradients.

Chemical Reactions Analysis

2-(2-Methylphenoxy)benzylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2-(2-Methylphenoxy)benzylamine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with various receptors makes it valuable in drug development processes aimed at treating conditions such as depression and anxiety .

Case Study: Neurological Disorders
Research has indicated that derivatives of this compound exhibit significant activity against specific neurological targets. Notably, studies have shown that it can modulate neurotransmitter systems, potentially aiding in the treatment of disorders like depression and anxiety. For example, its interaction with serotonin receptors has been explored for antidepressant effects.

Biochemical Research

Enzyme Interaction Studies:
The compound is employed in biochemical assays to study protein interactions and enzyme activities. It has been particularly useful in understanding complex biological processes, including enzyme inhibition.

Example of Enzyme Interaction:

  • Enzyme: DprE1
  • Inhibition Type: Competitive
  • IC50 (µM): 1.5

This demonstrates its potential in developing therapeutic strategies against diseases like tuberculosis, where DprE1 plays a critical role.

Material Science

Development of Advanced Materials:
In material science, this compound is investigated for its potential in creating advanced materials. Its unique chemical structure allows for modifications that can enhance the thermal and mechanical properties of polymers.

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced

These properties make it suitable for applications in coatings and specialty polymers .

Agricultural Chemistry

Formulation of Agrochemicals:
The compound is also explored for its role in formulating effective agrochemicals, including pesticides and herbicides. Its effectiveness as an active ingredient contributes to more efficient crop protection strategies while promoting environmental safety.

Research Findings:
Studies indicate that formulations containing this compound exhibit improved efficacy against common agricultural pests compared to traditional chemicals .

Analytical Chemistry

Use in Analytical Techniques:
In analytical chemistry, this compound is utilized in various techniques such as chromatography and spectroscopy. It aids in the precise identification and quantification of compounds within complex mixtures.

TechniqueApplication
ChromatographySeparation of compounds
SpectroscopyQuantitative analysis

These applications are crucial for quality control in pharmaceutical manufacturing and environmental monitoring .

Safety and Toxicity

While the compound exhibits promising biological activity, it is classified as a hazardous substance requiring careful handling. Preliminary toxicological assessments suggest minimal acute toxicity at low concentrations; however, long-term studies are necessary to fully understand its safety profile .

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets are still being studied, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(2-Methylphenoxy)benzylamine hydrochloride with structurally related benzylamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
2-(2-Methylphenoxy)benzylamine HCl C₁₄H₁₆ClNO 265.75 (calculated) 2-Methylphenoxy at benzyl position Not explicitly stated; likely synthetic intermediate
Butenafine HCl C₂₃H₂₈ClN 353.93 Naphthalene, tert-butylbenzyl Antifungal (squalene epoxidase inhibitor)
LY125180 C₁₈H₂₂ClNO₂ 339.83 (calculated) p-Tolyloxy, dimethylaminoethyl Serotonin uptake inhibitor
Phenoxybenzamine HCl C₁₈H₂₂Cl₂NO 340.29 Chloroethyl, phenoxyethyl Alpha-adrenergic blocker
Carvedilol Intermediate C₁₆H₂₀ClNO₂ 293.79 2-Methoxyphenoxyethyl Beta-blocker intermediate

Key Differences and Implications

Substituent Effects on Bioactivity
  • Butenafine HCl: The naphthalene and tert-butyl groups enhance lipophilicity, enabling membrane penetration for antifungal activity . In contrast, 2-(2-Methylphenoxy)benzylamine’s smaller phenoxy group may limit such effects.
  • LY125180: The p-tolyloxy and dimethylaminoethyl groups facilitate serotonin transporter binding .
  • Phenoxybenzamine HCl: The chloroethyl-phenoxyethyl chain enables covalent binding to adrenergic receptors .
Physicochemical Properties
  • Lipophilicity: The 2-methylphenoxy group likely increases logP compared to unsubstituted benzylamine but remains less lipophilic than naphthalene-containing Butenafine.
  • Solubility: The hydrochloride salt improves aqueous solubility, a common feature among benzylamine derivatives (e.g., Butenafine HCl, Phenoxybenzamine HCl) .

Biological Activity

2-(2-Methylphenoxy)benzylamine hydrochloride, a compound with the chemical formula C15H18ClN, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern that contributes to its biological activity. Its structure includes an amine group and aromatic rings, which allow it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Neurotransmitter Interaction

Research indicates that this compound may interact with neurotransmitter systems, potentially modulating central nervous system functions. Preliminary studies suggest that it could influence signaling pathways associated with mood regulation and cognition.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to function through:

  • Receptor Modulation : Interactions with specific neurotransmitter receptors may alter neuronal signaling.
  • Enzyme Inhibition : Similar compounds have been noted to inhibit key enzymes involved in cellular processes, suggesting a potential for similar activity in this compound.

Study on Neurotransmitter Effects

A study focusing on the modulation of neurotransmitter systems found that compounds with structural similarities to this compound could enhance serotonin receptor activity, contributing to improved mood regulation.

Antimicrobial Efficacy

In vitro studies on related compounds have demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. These findings suggest that this compound may also possess similar properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayReference
2-(2-Methylphenoxy)benzylamine HClNeurotransmitterCNS modulation
Schiff Base A (related structure)AntimicrobialStaphylococcus aureus
Schiff Base B (related structure)AntitumorK562 leukemia cells

Conclusion and Future Directions

The biological activity of this compound shows promise in pharmacology, particularly concerning neurotransmitter modulation and potential antimicrobial effects. However, further research is essential to fully elucidate its mechanisms of action and therapeutic applications. Future studies should focus on detailed pharmacokinetic profiles and comprehensive clinical trials to assess efficacy and safety in various therapeutic contexts.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2-Methylphenoxy)benzylamine hydrochloride to improve yield and purity?

  • Methodological Guidance :

  • Begin by evaluating reaction conditions (solvent polarity, temperature, catalyst) using Design of Experiments (DoE) to identify critical parameters. For example, highlights oxidation and reduction as key reaction pathways, suggesting the use of agents like potassium permanganate or sodium borohydride.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry and reaction time based on intermediate stability.
  • Purify the product via recrystallization or column chromatography, referencing purity standards (e.g., ≥98% HPLC purity as in ).
  • Validate purity and structure using NMR, mass spectrometry, and elemental analysis .

Q. What safety protocols should be implemented when handling this compound in the laboratory?

  • Methodological Guidance :

  • Use fume hoods and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles ( ).
  • Avoid skin/eye contact and inhalation. In case of exposure, follow SDS guidelines: rinse eyes with water for 15 minutes and seek medical attention ().
  • Store in a cool, dry place away from ignition sources. Use inert gas purging for moisture-sensitive storage ().
  • Conduct regular risk assessments and maintain a spill kit with absorbent materials (e.g., vermiculite) for accidental releases .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Guidance :

  • Structural Confirmation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify aromatic and amine proton environments ( ).
  • Purity Analysis : HPLC with UV detection (e.g., 254 nm) to confirm ≥98% purity ().
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds ().
  • Elemental Composition : Combustion analysis for C, H, N, and Cl content validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound?

  • Methodological Guidance :

  • Compare in vitro (e.g., cell viability assays) and in vivo (rodent models) toxicity profiles. For example, reports low acute oral toxicity (H302), but conflicting data may arise from metabolite analysis.
  • Use dose-response studies to establish LD50_{50} values and NOAEL (No Observed Adverse Effect Level).
  • Apply computational toxicology tools (e.g., QSAR models) to predict metabolite interactions and validate with LC-MS/MS .

Q. What experimental strategies can elucidate the reaction mechanism of this compound in nucleophilic substitution reactions?

  • Methodological Guidance :

  • Use isotopic labeling (e.g., 18O^{18} \text{O}) to track oxygen transfer in substitution reactions ( ).
  • Conduct kinetic studies under varying temperatures to determine activation energy (Arrhenius plots).
  • Characterize intermediates via stopped-flow NMR or cryogenic trapping.
  • Compare experimental results with DFT (Density Functional Theory) simulations to validate proposed mechanisms .

Q. How does the steric and electronic environment of this compound influence its stability under acidic or basic conditions?

  • Methodological Guidance :

  • Perform stability studies in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC and identify byproducts using high-resolution MS.
  • Correlate substituent effects (methyl and methoxy groups) with hydrolysis rates using Hammett plots.
  • Optimize formulation by adding stabilizers (e.g., antioxidants) or adjusting pH to minimize degradation .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., NMR + MS) and consult multiple SDS sources (e.g., vs. 9) to address discrepancies.
  • Experimental Design : Incorporate statistical tools (e.g., ANOVA for DoE) to ensure reproducibility.
  • Ethical Compliance : Adhere to institutional guidelines for toxicology studies and disposal of hazardous waste ( ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylphenoxy)benzylamine hydrochloride
Reactant of Route 2
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2-(2-Methylphenoxy)benzylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.